molecular formula C8H7N3O B121145 Imidazo[1,2-A]pyridine-8-carboxamide CAS No. 144675-82-1

Imidazo[1,2-A]pyridine-8-carboxamide

Cat. No.: B121145
CAS No.: 144675-82-1
M. Wt: 161.16 g/mol
InChI Key: RTOOXYYLJSASHM-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-8-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel antimycobacterial agents. This compound is part of a lead series that has demonstrated promising in vitro activity against Mycobacterium tuberculosis H37Rv, the causative agent of tuberculosis (TB) . Research into this structural class aims to address the urgent global need for new treatments against drug-resistant strains of TB, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) forms . The imidazo[1,2-a]pyridine core is a privileged structure in pharmacology, and the incorporation of the carboxamide moiety at the 8-position is a key feature for its biological activity and interaction with therapeutic targets . Beyond its antimycobacterial potential, the scaffold is also investigated for other applications, such as being a precursor in the synthesis of derivatives that act as modulators of the 5-HT4 serotonin receptor, indicating potential for gastrointestinal motility disorders . From a synthetic chemistry perspective, modern and efficient methods are employed for its production, including palladium-catalyzed aminocarbonylation reactions that allow for the direct introduction of the carboxamide group, showcasing the compound's relevance in advancing synthetic methodologies . Imidazo[1,2-a]pyridine-8-carboxamide is provided for research purposes to support these ongoing scientific investigations. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

imidazo[1,2-a]pyridine-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-7(12)6-2-1-4-11-5-3-10-8(6)11/h1-5H,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOOXYYLJSASHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60601330
Record name Imidazo[1,2-a]pyridine-8-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144675-82-1
Record name Imidazo[1,2-a]pyridine-8-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Discovery and history of Imidazo[1,2-A]pyridine-8-carboxamide derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Imidazo[1,2-a]pyridine-8-carboxamide Derivatives

Foreword: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The imidazo[1,2-a]pyridine core is a quintessential example of such a scaffold.[1][2] This fused bicyclic heterocycle is the foundation for a multitude of compounds demonstrating a vast spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antitubercular properties.[1][2][3][4] While substitutions at various positions on this ring system have yielded important drugs, the strategic placement of a carboxamide group at the C8-position has unlocked unique and potent biological activities, carving out a specific and significant chapter in the history of drug discovery. This guide provides a technical overview of the discovery, synthesis, and evolution of Imidazo[1,2-a]pyridine-8-carboxamide derivatives, tailored for researchers and drug development professionals.

Section 1: Foundational Chemistry - From Classical Synthesis to Modern Innovations

The journey of any derivative class begins with the synthesis of its core structure. The imidazo[1,2-a]pyridine scaffold, despite its complex appearance, is accessible through robust chemical reactions that have evolved significantly over the last century.

The Tschitschibabin Legacy: The Genesis of a Scaffold

The first synthesis of the imidazo[1,2-a]pyridine ring system was reported by Aleksei Chichibabin (Tschitschibabin) in 1925.[5] This classical condensation reaction involved heating 2-aminopyridine with α-halocarbonyl compounds, such as bromoacetaldehyde, at high temperatures.[4][5] The mechanism proceeds via an initial nucleophilic attack of the pyridine ring nitrogen onto the α-carbon of the carbonyl compound, followed by intramolecular cyclization and dehydration to form the aromatic fused-ring system. While groundbreaking, this method often required harsh conditions and gave modest yields.[4]

The Modern Synthetic Arsenal

The accessibility and importance of the imidazo[1,2-a]pyridine core spurred the development of more efficient and versatile synthetic methodologies.

  • Multicomponent Reactions (MCRs): One of the most significant advancements has been the application of MCRs, such as the Groebke-Blackburn-Bienaymè (GBB) reaction.[3][6][7] This powerful one-pot reaction combines a 2-aminopyridine, an aldehyde, and an isocyanide to rapidly generate structurally diverse imidazo[1,2-a]pyridines, proving invaluable for creating libraries of compounds for screening.[6][7]

  • Catalyst-Free and Metal-Catalyzed Approaches: Innovations include catalyst- and solvent-free methods, reacting 2-aminopyridines with α-haloketones under moderate heat, which aligns with the principles of green chemistry.[4] Furthermore, various transition-metal-catalyzed reactions have been developed to construct and functionalize the scaffold with high precision.[1]

Introducing the 8-Carboxamide: A Strategic Functional Group

The introduction of the carboxamide moiety specifically at the C8-position was a deliberate strategic choice, driven by its potential to act as a potent hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.

Historically, this was achieved via a multi-step process where an ester functionality was incorporated at the C8-position during the initial ring synthesis, followed by saponification to the carboxylic acid and subsequent amidation.[1] However, a more elegant and efficient modern approach is the Palladium-Catalyzed Aminocarbonylation . This reaction directly converts an 8-iodo-imidazo[1,2-a]pyridine intermediate into the desired 8-carboxamide derivative in a single, high-yielding step, showcasing a significant process improvement in medicinal chemistry.[1]

G cluster_0 Synthetic Pathways to 8-Carboxamides A 2-Aminopyridine + α-Halocarbonyl B Imidazo[1,2-a]pyridine Core (with C8-ester) A->B Classical Synthesis C Saponification B->C D Amidation C->D E Final Product: 8-Carboxamide Derivative D->E Multi-Step F 8-Iodo-Imidazo[1,2-a]pyridine G Pd-Catalyzed Aminocarbonylation (CO, Amine) F->G G->E Modern, Direct Route

Caption: Synthetic routes to Imidazo[1,2-a]pyridine-8-carboxamides.

Section 2: Landmark Discoveries and Therapeutic Applications

The true value of the Imidazo[1,2-a]pyridine-8-carboxamide scaffold was realized through biological screening, which unveiled its potent activity in critical therapeutic areas.

A New Frontier in Tuberculosis Treatment

The most significant breakthrough for this class of compounds came from the field of infectious diseases.

  • Discovery through Screening: Imidazo[1,2-a]pyridine-8-carboxamides were identified as a novel and potent lead series against Mycobacterium tuberculosis (Mtb) following a dedicated whole-cell screening campaign of a focused compound library.[8] This discovery marked the beginning of intensive research into their potential as next-generation antitubercular agents.

  • Mechanism of Action: While the broader imidazo[1,2-a]pyridine amide class is known to target the respiratory chain of Mtb, the most prominent mechanism involves the inhibition of the QcrB subunit of the cytochrome bcc complex (Complex III).[2] This disruption blocks the electron transport chain, halting the production of ATP and effectively killing the bacterium.[2] This mode of action is shared by Telacebec (Q203), a well-known C3-carboxamide derivative currently in clinical trials.[2] Other studies have also identified ATP synthase as a potential target for related imidazo[1,2-a]pyridine derivatives.[9]

ETC M. tuberculosis Electron Transport Chain Complex_III Complex III (Cytochrome bcc) ETC->Complex_III QcrB QcrB Subunit Complex_III->QcrB ATP_Synthase ATP Synthase Complex_III->ATP_Synthase QcrB->ATP_Synthase ATP ATP Production ATP_Synthase->ATP Cell_Death Bacterial Cell Death ATP->Cell_Death Compound Imidazo[1,2-a]pyridine Amide Derivative Compound->QcrB INHIBITS

Caption: Antitubercular mechanism of Imidazo[1,2-a]pyridine amides.

  • Lead Optimization and Selectivity: Following the initial discovery, extensive structure-activity relationship (SAR) studies were conducted to optimize the antimycobacterial activity and the physicochemical properties of the lead compounds.[8] A key finding was that these molecules are highly selective inhibitors of Mtb, showing no activity against common gram-positive or gram-negative bacteria, which is a desirable trait for a targeted antibiotic.[8] Their potency extends to multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of tuberculosis, addressing a critical unmet medical need.[10]

Modulating Serotonin Receptors for Gastrointestinal Health

Beyond infectious diseases, the 8-carboxamide scaffold has shown promise in modulating central nervous system targets with peripheral effects.

  • CJ-033466: This specific 8-carboxamide derivative was identified as a selective and orally active partial agonist of the 5-HT₄ serotonin receptor.[1]

  • Therapeutic Potential: This activity translates into a significant gastroprokinetic effect, stimulating gastric antral motility.[1] In preclinical models, CJ-033466 was found to be approximately 30 times more potent than cisapride, a known gastroprokinetic agent, highlighting the therapeutic potential of this scaffold for treating disorders related to gastric motility.[1]

Derivative Class/CompoundPrimary Biological TargetKey Activity/Significance
Antitubercular Series M. tuberculosis (whole cell)Potent activity against Mtb, including MDR/XDR strains.[8][10]
QcrB subunit of Complex IIIInhibition of cellular respiration and ATP synthesis.[2]
CJ-033466 5-HT₄ ReceptorSelective partial agonist with potent gastroprokinetic effects.[1]
Olprinone (C8-substituted) Phosphodiesterase 3 (PDE3)Marketed drug for acute heart failure (Note: Not a carboxamide, but highlights C8 importance).[1]

Section 3: Key Experimental Protocols

To bridge theory and practice, this section provides validated, step-by-step methodologies relevant to the synthesis and evaluation of these derivatives.

Protocol: Synthesis via Palladium-Catalyzed Aminocarbonylation

This protocol describes the direct synthesis of an Imidazo[1,2-a]pyridine-8-carboxamide from its corresponding 8-iodo precursor. The causality lies in the palladium catalyst's ability to orchestrate a three-component reaction between the aryl iodide, carbon monoxide, and an amine.

Objective: To synthesize N-benzyl-imidazo[1,2-a]pyridine-8-carboxamide.

Materials:

  • 8-Iodo-imidazo[1,2-a]pyridine

  • Benzylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Triethylamine (Et₃N)

  • Toluene (anhydrous)

  • Carbon monoxide (CO) gas balloon

  • Schlenk flask and standard glassware

Procedure:

  • Catalyst Preparation: To a dry Schlenk flask under an inert atmosphere (Argon), add 8-iodo-imidazo[1,2-a]pyridine (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and dppp (0.04 mmol, 4 mol%).

  • Reagent Addition: Add anhydrous toluene (5 mL) via syringe, followed by triethylamine (2.0 mmol) and benzylamine (1.2 mmol).

  • Reaction Setup: Purge the flask by evacuating and backfilling with carbon monoxide gas three times. Leave the final atmosphere under a CO balloon (1 atm).

  • Reaction Execution: Heat the reaction mixture to 100 °C in an oil bath and stir vigorously for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite. Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-imidazo[1,2-a]pyridine-8-carboxamide.

Protocol: Mtb Whole-Cell Growth Inhibition Assay (MIC Determination)

This assay is fundamental to discovering new antitubercular agents by directly measuring their ability to prevent bacterial replication.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against M. tuberculosis H37Rv.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • 96-well microtiter plates (sterile, clear bottom)

  • Resazurin sodium salt solution (0.02% w/v in PBS, sterile filtered)

  • Positive control drug (e.g., Isoniazid)

  • Negative control (DMSO)

Procedure:

  • Compound Plating: Serially dilute the test compound in 7H9 broth directly in the 96-well plate to achieve a range of final concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL). Include wells for positive and negative controls.

  • Bacterial Inoculation: Prepare a mid-log phase culture of Mtb H37Rv and adjust its density to a McFarland standard of 1.0. Dilute this suspension 1:50 in 7H9 broth and add 100 µL to each well, resulting in a final volume of 200 µL.

  • Incubation: Seal the plate with a breathable membrane or in a secondary container and incubate at 37 °C for 7 days.

  • Viability Assessment: Add 20 µL of the resazurin solution to each well and re-incubate for an additional 24 hours.

  • Data Reading: Read the fluorescence (Ex/Em: 560/590 nm) or observe the color change. Viable, respiring bacteria will reduce the blue resazurin to pink resorufin.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents this color/fluorescence change, indicating at least 90% inhibition of bacterial growth.

Section 4: Future Directions and Conclusion

The history of Imidazo[1,2-a]pyridine-8-carboxamide derivatives is a compelling narrative of how a privileged scaffold can be strategically functionalized to address diverse and challenging therapeutic needs. The journey from the initial discovery via whole-cell screening to the elucidation of specific molecular targets like QcrB and 5-HT₄ receptors demonstrates a successful drug discovery paradigm.

The future for this scaffold remains bright. Its synthetic tractability allows for further exploration and optimization. Emerging areas of interest include the development of covalent inhibitors by incorporating reactive "warheads" to achieve permanent target engagement, a strategy already being explored for other imidazo[1,2-a]pyridine derivatives in oncology.[6] The proven success in tuberculosis and gastroenterology provides a strong foundation for expanding the investigation of these compounds into other therapeutic areas, such as cancer, neurodegenerative diseases, and other infectious agents.[3][11] The Imidazo[1,2-a]pyridine-8-carboxamide core has solidified its place in the medicinal chemist's toolkit, with its full potential still waiting to be unlocked.

References

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. National Institutes of Health (NIH).
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry.
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PubMed Central.
  • Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Royal Society of Chemistry.
  • Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. PubMed.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. ResearchGate.
  • Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis. ResearchGate.

Sources

The Imidazo[1,2-A]pyridine-8-carboxamide Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The Imidazo[1,2-a]pyridine nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] This bicyclic system is a key pharmacophore in several marketed drugs and a plethora of investigational agents. Among its various substituted analogues, the Imidazo[1,2-a]pyridine-8-carboxamide derivatives have emerged as a particularly promising class of compounds, demonstrating potent and selective activities against a range of challenging biological targets. This technical guide provides a comprehensive overview of the Imidazo[1,2-a]pyridine-8-carboxamide scaffold, delving into its synthesis, diverse biological significance, and the underlying structure-activity relationships that govern its therapeutic potential. We will explore its prominent roles as an anti-tubercular and anti-cancer agent, with a particular focus on its modulation of key signaling pathways such as PI3K/Akt/mTOR. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and discovery of novel therapeutics based on this privileged scaffold.

The Imidazo[1,2-a]pyridine Scaffold: A Foundation of Therapeutic Promise

The Imidazo[1,2-a]pyridine core is a fused bicyclic aromatic system composed of an imidazole ring fused to a pyridine ring. This unique structural arrangement confers upon it a favorable physicochemical profile, including good membrane permeability and metabolic stability, making it an attractive scaffold for drug design.[2] The versatility of this core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.

Marketed drugs such as zolpidem (for insomnia), alpidem (an anxiolytic), and zolimidine (a gastroprotective agent) feature the Imidazo[1,2-a]pyridine scaffold, highlighting its clinical relevance and therapeutic success.[3] Beyond these established applications, research has unveiled a broad spectrum of biological activities associated with this scaffold, including antiviral, anti-inflammatory, and antimicrobial properties.[3] The 8-carboxamide functionalization of this core has proven to be a particularly fruitful avenue of investigation, leading to the discovery of potent and selective inhibitors of various biological targets.[4]

Synthetic Strategies for Imidazo[1,2-a]pyridine-8-carboxamides

The synthesis of the Imidazo[1,2-a]pyridine core is well-established, with the most common approach being the condensation of a 2-aminopyridine derivative with an α-haloketone.[5] The subsequent introduction of the 8-carboxamide functionality can be achieved through various synthetic routes.

General Synthetic Workflow

A general and versatile approach to the synthesis of Imidazo[1,2-a]pyridine-8-carboxamides involves a multi-step sequence, which is amenable to the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

G cluster_0 Core Synthesis cluster_1 Amide Coupling 2-Aminonicotinic Acid 2-Aminonicotinic Acid Imidazo[1,2-a]pyridine-8-carboxylic Acid Imidazo[1,2-a]pyridine-8-carboxylic Acid 2-Aminonicotinic Acid->Imidazo[1,2-a]pyridine-8-carboxylic Acid Condensation α-Haloketone α-Haloketone α-Haloketone->Imidazo[1,2-a]pyridine-8-carboxylic Acid Imidazo[1,2-a]pyridine-8-carboxamide Imidazo[1,2-a]pyridine-8-carboxamide Imidazo[1,2-a]pyridine-8-carboxylic Acid->Imidazo[1,2-a]pyridine-8-carboxamide Amidation Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Imidazo[1,2-a]pyridine-8-carboxamide Coupling Reagents Coupling Reagents Coupling Reagents->Imidazo[1,2-a]pyridine-8-carboxamide

Caption: General synthetic workflow for Imidazo[1,2-a]pyridine-8-carboxamides.

Detailed Experimental Protocol: Solid-Phase Synthesis

Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of compound libraries. A versatile method for the solid-phase synthesis of Imidazo[1,2-a]pyridine-8-carboxamides has been developed, allowing for the efficient exploration of diverse chemical space.[6]

Step 1: Resin Loading and Imidazo[1,2-a]pyridine Core Formation

  • Swell a suitable resin (e.g., Merrifield resin) in an appropriate solvent (e.g., DMF).

  • Couple 2-aminonicotinic acid to the resin using a suitable linker and coupling agents.

  • Treat the resin-bound 2-aminonicotinate with an excess of the desired α-haloketone in a suitable solvent (e.g., ethanol) under reflux to form the polymer-bound Imidazo[1,2-a]pyridine-8-carboxylate.[6]

Step 2: Optional C-3 Functionalization

  • For further diversification, the polymer-bound Imidazo[1,2-a]pyridine can be halogenated at the 3-position using a reagent such as N-bromosuccinimide (NBS) in ethanol under reflux.[6]

Step 3: Cleavage and Amidation

  • Cleave the Imidazo[1,2-a]pyridine from the solid support by treating the resin with an excess of a primary or secondary amine. This step simultaneously forms the desired 8-carboxamide functionality.[6]

  • Purify the crude product from the excess amine using techniques such as solid-supported liquid-liquid extraction (SLE).[6]

Biological Significance and Therapeutic Applications

The Imidazo[1,2-a]pyridine-8-carboxamide scaffold has demonstrated significant potential in several therapeutic areas, most notably in the fields of infectious diseases and oncology.

Antitubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, with the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitating the discovery of novel anti-TB agents.[3][7] The Imidazo[1,2-a]pyridine-8-carboxamide scaffold has been identified as a novel and potent lead series for the development of new antitubercular drugs.[2]

Mechanism of Action: Several studies have shown that Imidazo[1,2-a]pyridine derivatives exert their antitubercular activity by targeting the cytochrome bcc complex (complex III) of the electron transport chain in Mtb.[3] Specifically, they inhibit the QcrB subunit of this complex, leading to a depletion of ATP and subsequent bacterial cell death.[3] This mechanism is distinct from that of many current anti-TB drugs, making this scaffold a promising candidate for combating drug-resistant strains.

Structure-Activity Relationship (SAR): SAR studies on Imidazo[1,2-a]pyridine-3-carboxamides have revealed key structural features that contribute to their potent antitubercular activity.[3] While detailed SAR for the 8-carboxamide series is still emerging, it is anticipated that the nature of the substituent on the carboxamide nitrogen will play a crucial role in determining potency and pharmacokinetic properties. For instance, in the 3-carboxamide series, bulky and lipophilic biaryl ethers were found to confer nanomolar potency.[3]

Table 1: Antitubercular Activity of Representative Imidazo[1,2-a]pyridine-3-carboxamide Derivatives against Mtb H37Rv

CompoundR-group on CarboxamideMIC90 (µM)[3]
1 N-Benzyl0.045
2 Bulky biaryl ether≤0.006
3 Another bulky biaryl ether≤0.006
Anticancer Activity

The dysregulation of cellular signaling pathways is a hallmark of cancer, and the PI3K/Akt/mTOR pathway is one of the most frequently activated pathways in human cancers, playing a central role in cell growth, proliferation, and survival.[8][9] The Imidazo[1,2-a]pyridine scaffold has been successfully exploited to develop potent inhibitors of this critical cancer-related pathway.[10][11]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway Imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells.[10][12] These compounds can act as dual PI3K/mTOR inhibitors, offering a more comprehensive blockade of the pathway and potentially overcoming resistance mechanisms.[11] Western blot analysis of cancer cells treated with these compounds has demonstrated a significant reduction in the phosphorylation levels of key downstream effectors such as Akt (at Ser473) and mTOR, confirming their on-target activity.[10][12]

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition promotes Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Imidazo[1,2-a]pyridine-8-carboxamide Imidazo[1,2-a]pyridine-8-carboxamide Imidazo[1,2-a]pyridine-8-carboxamide->PI3K inhibits Imidazo[1,2-a]pyridine-8-carboxamide->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Imidazo[1,2-a]pyridine-8-carboxamides.

Structure-Activity Relationship (SAR): SAR studies of Imidazo[1,2-a]pyridine-based PI3K/mTOR inhibitors have highlighted the importance of specific substitutions on the core scaffold for achieving high potency and selectivity.[11][13] For instance, the introduction of a 6'-alkoxy 5'-aminopyrazine group at the 6-position of the Imidazo[1,2-a]pyridine core has been shown to be a key determinant of potent pan-PI3K inhibitory activity.[13] The nature of the 8-carboxamide substituent also significantly influences the anticancer activity, with different amine moieties leading to a range of potencies against various cancer cell lines.[14]

Table 2: Anticancer Activity of Representative Imidazo[1,2-a]pyridine Derivatives against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
IP-5 HCC1937 (Breast)45[15]
IP-6 HCC1937 (Breast)47.7[15]
Compound 6 A375 (Melanoma)9.7 - 44.6[10]
Compound 6 HeLa (Cervical)9.7 - 44.6[10]

Experimental Protocols

To facilitate further research and development of the Imidazo[1,2-a]pyridine-8-carboxamide scaffold, this section provides detailed, step-by-step methodologies for key experiments.

Western Blot Analysis for PI3K/Akt/mTOR Pathway Inhibition

This protocol describes the procedure for assessing the effect of an Imidazo[1,2-a]pyridine-8-carboxamide derivative on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.[10][12]

Step 1: Cell Culture and Treatment

  • Culture the desired cancer cell line (e.g., A375 melanoma or HeLa cervical cancer cells) in the appropriate growth medium until they reach 70-80% confluency.

  • Treat the cells with varying concentrations of the Imidazo[1,2-a]pyridine-8-carboxamide compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).

Step 2: Protein Extraction

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the total protein.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

Step 3: SDS-PAGE and Western Blotting

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, and a loading control like anti-β-actin or anti-tubulin) overnight at 4°C.

  • Wash the membrane with TBST to remove unbound primary antibodies.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the results using a chemiluminescence imaging system.

Kinase Inhibition Assay

This protocol provides a general framework for assessing the in vitro inhibitory activity of Imidazo[1,2-a]pyridine-8-carboxamide derivatives against a specific kinase, such as PI3K or mTOR.[13][16]

Step 1: Reagents and Materials

  • Purified recombinant kinase (e.g., PI3Kα or mTOR).

  • Kinase substrate (e.g., a specific peptide or protein).

  • ATP.

  • Kinase assay buffer.

  • Imidazo[1,2-a]pyridine-8-carboxamide test compounds dissolved in DMSO.

  • A suitable detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection reagent).

  • Microplate reader.

Step 2: Assay Procedure

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a microplate, add the kinase, the substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at the optimal temperature and for the appropriate duration for the specific kinase.

  • Stop the reaction by adding a stop solution or by other appropriate means.

  • Quantify the kinase activity by measuring the amount of phosphorylated substrate or the amount of ATP remaining in the reaction mixture using the chosen detection method.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Future Perspectives and Conclusion

The Imidazo[1,2-a]pyridine-8-carboxamide scaffold represents a highly promising and versatile core for the development of novel therapeutic agents. Its demonstrated efficacy against challenging targets in both infectious diseases and oncology underscores its significance in modern drug discovery. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on several key aspects:

  • Expansion of SAR studies: A more comprehensive exploration of the chemical space around the 8-carboxamide position is warranted to further delineate the structural requirements for optimal activity against various targets.

  • Identification of novel biological targets: High-throughput screening of diverse Imidazo[1,2-a]pyridine-8-carboxamide libraries against a broad range of biological targets may unveil new and unexpected therapeutic applications.

  • In-depth mechanistic studies: A deeper understanding of the molecular mechanisms by which these compounds exert their biological effects will facilitate rational drug design and the development of more effective and safer therapeutics.

  • Preclinical and clinical development: Promising lead compounds from this scaffold should be advanced into preclinical and, ultimately, clinical development to translate their therapeutic potential into tangible benefits for patients.

References

  • Aliwane, F., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 17(4), 3849-3857. Available from: [Link]

  • Al-Tel, T. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2952. Available from: [Link]

  • Ramachandran, S., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4996-5001. Available from: [Link]

  • Kamal, A., et al. (2007). Efficient Solid-Phase Synthesis of a Library of Imidazo[1,2-a]pyridine-8-carboxamides. Journal of Combinatorial Chemistry, 9(6), 1121-1128. Available from: [Link]

  • Aliwane, F., et al. (2019). New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. ResearchGate. Available from: [Link]

  • Kollár, L., et al. (2024). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 29(1), 123. Available from: [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 634-663. Available from: [Link]

  • Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Available from: [Link]

  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(8), 1555-1575. Available from: [Link]

  • Al-Tel, T. H. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. Available from: [Link]

  • Ghosh, S., et al. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. IU Indianapolis ScholarWorks. Available from: [Link]

  • Ghosh, S., et al. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. e-Century Publishing Corporation. Available from: [Link]

  • de Oliveira, C. S., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]

  • Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(5), 402-406. Available from: [Link]

  • Aliwane, F., et al. (2022). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives synthesized by Aliwani et al. ResearchGate. Available from: [Link]

  • Ling, Y., et al. (2022). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. PLoS ONE, 17(8), e0272892. Available from: [Link]

  • Jose, G., et al. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances, 12(36), 23351-23360. Available from: [Link]

  • Stec, M. M., et al. (2015). The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(19), 4136-4142. Available from: [Link]

  • Hajra, A., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available from: [Link]

  • Wang, Z., et al. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. European Journal of Medicinal Chemistry, 238, 114480. Available from: [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. Available from: [Link]

  • Oh, Y., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 856-860. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of Imidazo[1,2-A]pyridine-8-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Imidazo[1,2-a]pyridine-8-carboxamide

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2][3] Derivatives of this scaffold exhibit a wide array of biological activities, including but not limited to, antiviral, anti-inflammatory, anticancer, and antimycobacterial properties.[1][4][5][6] The 8-carboxamide functional group, in particular, has been identified as a key pharmacophore in novel lead series for conditions such as tuberculosis.[6]

Given the therapeutic potential of Imidazo[1,2-a]pyridine-8-carboxamide and its analogs, rigorous and comprehensive analytical characterization is paramount. This ensures the unambiguous confirmation of the chemical structure, assessment of purity, and identification of any process-related impurities. This document provides a detailed guide to the primary analytical techniques employed for the thorough characterization of this important class of molecules, offering both theoretical insights and practical, step-by-step protocols for researchers and drug development professionals.

A Multi-Technique Approach to Structural Elucidation and Purity Assessment

A single analytical technique is rarely sufficient for the complete characterization of a novel chemical entity. A synergistic approach, leveraging the strengths of various spectroscopic and chromatographic methods, is essential for building a comprehensive and irrefutable analytical data package. The relationship and workflow of these techniques are illustrated below.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Structural Elucidation cluster_chromatography Purity & Final Confirmation Synthesis Synthesized Compound (Imidazo[1,2-a]pyridine-8-carboxamide) FTIR FT-IR Spectroscopy (Functional Group Identification) Synthesis->FTIR Initial Check NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity & Spatial Arrangement) Synthesis->NMR Core Structural Analysis MS Mass Spectrometry (Molecular Weight & Fragmentation) Synthesis->MS Molecular Formula Confirmation NMR->MS HPLC HPLC (Purity Assessment & Quantification) NMR->HPLC Standard for Quantification MS->HPLC Impurity Profiling XRay X-ray Crystallography (Absolute Structure) HPLC->XRay For Crystal Growth

Figure 1: A representative workflow for the comprehensive analytical characterization of Imidazo[1,2-a]pyridine-8-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful and informative technique for the structural elucidation of organic molecules. For Imidazo[1,2-a]pyridine-8-carboxamide, ¹H and ¹³C NMR are indispensable for confirming the connectivity of the bicyclic core and the substituents.

Expertise & Experience: The imidazo[1,2-a]pyridine ring system has a characteristic 10 π-electron aromatic system, which influences the chemical shifts of the protons and carbons.[7] Understanding these characteristic shifts is crucial for correct spectral interpretation. For instance, the protons on the pyridine ring will typically appear in the aromatic region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns providing information about their relative positions. The protons of the imidazole ring also have distinct chemical shifts. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals, respectively.

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the Imidazo[1,2-a]pyridine-8-carboxamide sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for observing exchangeable protons (e.g., NH₂ of the carboxamide).

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Instrument Setup and Data Acquisition:

    • The following parameters are typical for a 400 or 500 MHz NMR spectrometer.

Parameter¹H NMR¹³C NMR
Solvent DMSO-d₆DMSO-d₆
Temperature 298 K298 K
Pulse Program Standard single pulseProton-decoupled
Spectral Width -2 to 12 ppm-10 to 220 ppm
Acquisition Time 2-4 s1-2 s
Relaxation Delay 1-5 s2-5 s
Number of Scans 16-641024-4096
  • Data Processing and Interpretation:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) to deduce the proton connectivity.

    • Assign the signals in the ¹³C NMR spectrum based on their chemical shifts and, if necessary, with the aid of DEPT (Distortionless Enhancement by Polarization Transfer) or 2D NMR experiments.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of the analyte, which is a fundamental aspect of its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the molecular formula. Fragmentation patterns observed in the mass spectrum can also offer valuable structural insights.

Expertise & Experience: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like Imidazo[1,2-a]pyridine-8-carboxamide, typically producing the protonated molecule [M+H]⁺. The fragmentation of the imidazo[1,2-a]pyridine core can be complex, but certain characteristic losses, such as the loss of the carboxamide group or cleavage of substituents, can be diagnostic.

Protocol: ESI-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The addition of a small amount of formic acid (e.g., 0.1%) can aid in protonation and improve signal intensity in positive ion mode.

  • Instrument Setup and Data Acquisition:

    • The following are general parameters for an ESI-quadrupole or ESI-time-of-flight (TOF) mass spectrometer.

ParameterSetting
Ionization Mode Positive Electrospray (ESI+)
Capillary Voltage 3.0 - 4.5 kV
Drying Gas Flow 5 - 12 L/min
Drying Gas Temp. 250 - 350 °C
Nebulizer Pressure 20 - 50 psi
Mass Range m/z 50 - 1000
  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • For HRMS data, compare the measured exact mass with the calculated exact mass for the proposed molecular formula. The mass error should typically be less than 5 ppm.

    • If fragmentation data (MS/MS) is acquired, analyze the daughter ions to propose fragmentation pathways that are consistent with the expected structure.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantitation

HPLC is the workhorse technique for determining the purity of pharmaceutical compounds. By separating the target compound from any impurities or starting materials, HPLC provides a quantitative measure of its purity.

Expertise & Experience: Reversed-phase HPLC using a C18 column is a common starting point for the analysis of moderately polar compounds like Imidazo[1,2-a]pyridine-8-carboxamide.[8][9] The choice of mobile phase (typically a mixture of water and acetonitrile or methanol with a modifier like formic acid or trifluoroacetic acid) is critical for achieving good peak shape and resolution. Method development may be required to optimize the separation of closely eluting impurities.

Protocol: Reversed-Phase HPLC for Purity Analysis
  • Sample and Mobile Phase Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Prepare the mobile phases. For example:

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Acetonitrile.

    • Filter and degas all mobile phases before use.

  • Instrument Setup and Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution (e.g., 10-90% B over 20 min)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Volume 10 µL
Detection UV at 254 nm and 280 nm
  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the area percentage of the main peak to determine the purity of the sample.

    • The retention time of the main peak can be used for identification purposes when compared to a reference standard.

HPLC_Workflow SamplePrep Sample Preparation (1 mg/mL in ACN) HPLC_System HPLC System (C18 Column, UV Detector) SamplePrep->HPLC_System MobilePhase Mobile Phase Prep (A: H₂O + 0.1% FA) (B: ACN + 0.1% FA) MobilePhase->HPLC_System DataAcq Data Acquisition (Gradient Elution) HPLC_System->DataAcq DataAnalysis Data Analysis (Peak Integration, Purity %) DataAcq->DataAnalysis Report Purity Report DataAnalysis->Report

Figure 2: A simplified workflow for HPLC purity analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[4][10][11] It is particularly useful for confirming the presence of key structural features in Imidazo[1,2-a]pyridine-8-carboxamide.

Expertise & Experience: The FT-IR spectrum of Imidazo[1,2-a]pyridine-8-carboxamide is expected to show characteristic absorption bands for the N-H and C=O stretching of the amide group, C-N stretching of the aromatic rings, and C-H stretching of the aromatic and any aliphatic protons. Comparing the experimental spectrum with theoretical calculations (e.g., using Density Functional Theory) can aid in the assignment of vibrational modes.[12]

Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal. No further sample preparation is typically required.

  • Instrument Setup and Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify and label the major absorption bands in the spectrum.

    • Correlate the observed bands with the expected functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (amide)3400 - 3200
C-H Stretch (aromatic)3100 - 3000
C=O Stretch (amide)1680 - 1630
C=N, C=C Stretch (aromatic)1600 - 1450
C-N Stretch1400 - 1000

X-ray Crystallography: The Definitive Structural Proof

Single-crystal X-ray crystallography provides the absolute, three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry. While not a routine technique for every batch, it is the gold standard for unequivocally confirming the structure of a new chemical entity.

Expertise & Experience: Growing single crystals of sufficient quality for X-ray diffraction can be a challenging and iterative process. It often involves screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). The resulting crystal structure provides invaluable information that can be correlated with data from other analytical techniques.[13][14]

Protocol: Single Crystal Growth and X-ray Diffraction
  • Crystal Growth:

    • Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a solvent mixture).

    • Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling if necessary.

    • Alternatively, use vapor diffusion by dissolving the compound in one solvent and placing it in a sealed container with a second, more volatile solvent in which the compound is less soluble.

    • Monitor for the formation of well-defined single crystals.

  • Data Collection and Structure Refinement:

    • Mount a suitable single crystal on a goniometer.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

    • Process the diffraction data and solve the crystal structure using appropriate software.

    • Refine the structural model to obtain the final atomic coordinates, bond lengths, and angles.

Conclusion

The comprehensive characterization of Imidazo[1,2-a]pyridine-8-carboxamide is a critical step in its development as a potential therapeutic agent. The application of a suite of orthogonal analytical techniques, as detailed in these notes and protocols, provides a robust and reliable means of confirming its structure, assessing its purity, and ensuring its quality. By integrating the data from NMR, MS, HPLC, FT-IR, and, where possible, X-ray crystallography, researchers can have high confidence in the identity and integrity of their synthesized compounds, paving the way for further biological evaluation.

References

  • Bentham Science Publishers. (2023). Efficient Synthesis and Characterization of 6-substituted-N-p-tolyl-imidazo[1,2- a]pyridine-8-carboxamide: A Promising Scaffold for Drug Development. Bentham Science.
  • Shah, A. M., & Rojivadiya, A. J. (n.d.). Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine. Semantic Scholar.
  • International Journal of Pharmaceutical Sciences and Research. (2019). MICROWAVE-ASSISTED SYNTHESIS OF IMIDAZO[1,2-a]PYRIDINE DERIVATIVES AND THEIR ANTI-INFLAMMATORY ACTIVITY. IJPSR.
  • PubMed. (2022). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed.
  • ACS Omega. (2022). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications.
  • ResearchGate. (n.d.). Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. ResearchGate.
  • RSC Advances. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Publishing.
  • PubMed. (n.d.). Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents. PubMed.
  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal.
  • Semantic Scholar. (n.d.). synthesis and characterization of novel imidazo[1,2- a]pyridine derivatives as potential cyclooxygenase-2 (cox-2) inhibitors. Semantic Scholar.
  • PubMed Central. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. NCBI.
  • National Institutes of Health. (n.d.). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. PMC.
  • RSC Publishing. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
  • ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Publications.
  • ResearchGate. (n.d.). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate.
  • National Institutes of Health. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PMC.
  • Organic Chemistry Portal. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal.
  • RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing.
  • Organic & Biomolecular Chemistry. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. RSC Publishing.
  • PubMed. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. PubMed.
  • SciSpace. (n.d.). A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3']. SciSpace.
  • ResearchGate. (n.d.). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate.
  • National Institutes of Health. (2023). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. PMC.
  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.

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Troubleshooting & Optimization

How to optimize reaction conditions for Imidazo[1,2-A]pyridine-8-carboxamide synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of Imidazo[1,2-a]pyridine-8-carboxamides. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged heterocyclic scaffold. Imidazo[1,2-a]pyridines are of significant interest due to their wide range of pharmacological properties, and the 8-carboxamide functional group is a key feature in several potent therapeutic candidates, including novel antimycobacterial agents[1].

The synthesis of these molecules, while well-documented, presents several challenges that can impact yield, purity, and scalability. This document provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the causality behind experimental choices.

General Synthetic Strategies Overview

The construction of the Imidazo[1,2-a]pyridine-8-carboxamide scaffold can be approached in two primary ways:

  • Late-Stage C8-Functionalization: This involves first synthesizing the core Imidazo[1,2-a]pyridine ring and then introducing the carboxamide group at the C8 position. A common method is the palladium-catalyzed aminocarbonylation of an 8-iodo-imidazo[1,2-a]pyridine precursor[2].

  • Ring Formation from a Pre-functionalized Pyridine: This strategy begins with a pyridine ring already containing the precursor to the 8-carboxamide group, such as 2-aminonicotinic acid. The imidazole ring is then formed via condensation with a suitable partner, like an α-haloketone[3].

The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

G cluster_0 Strategy 1: Late-Stage Functionalization cluster_1 Strategy 2: Ring Formation A 8-Iodo-imidazo[1,2-a]pyridine D Imidazo[1,2-a]pyridine-8-carboxamide A->D Aminocarbonylation B CO, Amine (RNH2) B->D C Pd Catalyst, Base C->D E 2-Aminonicotinic Acid Derivative G Imidazo[1,2-a]pyridine-8-carboxylic Acid Derivative E->G Cyclocondensation F α-Haloketone F->G I Final Product G->I H Amine Coupling H->I G Start Low Yield Detected CheckPurity Verify Starting Material Purity Start->CheckPurity PurityOK Purity OK? CheckPurity->PurityOK Purify Purify/Replace Reagents PurityOK->Purify No MonitorRxn Monitor Reaction by TLC/LC-MS PurityOK->MonitorRxn Yes Purify->MonitorRxn RxnStalled Reaction Stalled? MonitorRxn->RxnStalled OptimizeCond Optimize Conditions RxnStalled->OptimizeCond Yes IncreaseT Increase Temperature or Use Microwave OptimizeCond->IncreaseT ChangeCatalyst Screen Different Catalysts/ Additives (e.g., p-TSA) OptimizeCond->ChangeCatalyst CheckCatalyst Is it a Catalytic Rxn? OptimizeCond->CheckCatalyst InertAtmosphere Ensure Inert Atmosphere & Degassed Solvents CheckCatalyst->InertAtmosphere Yes

Sources

Validation & Comparative

Validating the Molecular Target of Imidazo[1,2-A]pyridine-8-carboxamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The Imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer and antitubercular effects.[1][2][3] A critical step in the development of any new therapeutic is the unambiguous identification and validation of its molecular target. This guide provides an in-depth comparison of two powerful methodologies for validating the molecular target of a promising class of compounds, the Imidazo[1,2-A]pyridine-8-carboxamides. We will explore the principles, protocols, and comparative advantages of the Cellular Thermal Shift Assay (CETSA) and Affinity-Based Chemical Proteomics (using Kinobeads), providing researchers with the insights needed to make informed experimental choices.

The Imperative of Target Validation

Identifying the direct molecular target of a compound is paramount for several reasons. It elucidates the mechanism of action, enables the development of robust structure-activity relationships (SAR), and helps predict potential on- and off-target effects, thereby mitigating the risk of late-stage clinical failures. For a versatile scaffold like Imidazo[1,2-a]pyridine, which has been associated with multiple potential targets—including the PI3K/Akt/mTOR signaling pathway in cancer and QcrB in Mycobacterium tuberculosis—rigorous target validation is not just beneficial, it is essential.[4][5]

Comparative Methodologies for Target Validation

Two of the most robust and widely adopted methods for confirming target engagement in a cellular context are the Cellular Thermal Shift Assay (CETSA) and affinity-based pulldown assays, such as the Kinobeads platform. While both aim to identify the protein(s) a compound interacts with, they operate on different principles and offer distinct advantages.

Cellular Thermal Shift Assay (CETSA): The Principle of Ligand-Induced Stabilization

CETSA is a powerful technique that allows for the direct measurement of a compound's binding to its target in intact cells or cell lysates.[6][7] The underlying principle is that the binding of a ligand, such as a small molecule inhibitor, to its target protein confers thermal stability.[6][7] This means that the ligand-bound protein is more resistant to heat-induced denaturation and subsequent aggregation.

The CETSA workflow can be broken down into several key steps, which are visualized in the diagram below.

CETSA_Workflow A 1. Cell Treatment: Incubate cells with the Imidazo[1,2-A]pyridine-8-carboxamide or vehicle (DMSO). B 2. Heating: Aliquot treated cells and heat to a range of temperatures. A->B C 3. Lysis & Centrifugation: Lyse cells and separate soluble proteins from precipitated aggregates. B->C D 4. Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature. C->D E 5. Data Analysis: Plot protein abundance vs. temperature to generate a melting curve. D->E

Figure 1: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

This protocol outlines the steps for a classic CETSA experiment with protein detection by Western blotting.

  • Cell Culture and Treatment:

    • Culture your cells of interest (e.g., a cancer cell line known to be sensitive to the compound) to approximately 80% confluency.

    • Treat the cells with the desired concentration of the Imidazo[1,2-A]pyridine-8-carboxamide or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) under normal culture conditions.

  • Heating Step:

    • Harvest the treated cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Using a thermal cycler, heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (typically 3-8 minutes), followed by a cooling step.[7]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble protein fraction from the precipitated, aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Prepare samples for SDS-PAGE and Western blotting.[1]

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody specific to the putative target protein (e.g., anti-p110α for PI3K).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[8]

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Normalize the intensities to the non-heated control (or the lowest temperature point).

    • Plot the normalized intensity versus temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Affinity-Based Chemical Proteomics (Kinobeads): Fishing for Targets

Affinity-based methods, such as the Kinobeads platform, utilize immobilized ligands to "fish" for interacting proteins from a complex biological sample like a cell lysate.[9][10] Kinobeads are sepharose beads to which a cocktail of non-selective kinase inhibitors are covalently attached.[10][11] These beads can capture a large portion of the cellular kinome.

The Kinobeads workflow for target identification and validation is a competitive binding assay, as depicted in the following diagram.

Kinobeads_Workflow A 1. Lysate Preparation: Prepare a native cell lysate from the cells of interest. B 2. Competitive Binding: Incubate the lysate with varying concentrations of the free Imidazo[1,2-A]pyridine-8-carboxamide. A->B C 3. Kinobeads Pulldown: Add Kinobeads to the pre-incubated lysate to capture kinases that are not bound to the free compound. B->C D 4. Elution & Digestion: Wash the beads and elute the bound proteins. Digest the proteins into peptides. C->D E 5. LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry. D->E F 6. Data Analysis: Quantify the abundance of each kinase. A dose-dependent decrease in abundance indicates binding to the free compound. E->F

Figure 2: A generalized workflow for competitive kinase inhibitor profiling using Kinobeads.

This protocol provides a detailed overview of a typical Kinobeads experiment.

  • Cell Lysis:

    • Harvest cultured cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain native protein conformations.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Competitive Binding:

    • Aliquot the cell lysate and incubate with increasing concentrations of the Imidazo[1,2-A]pyridine-8-carboxamide or a vehicle control (DMSO) for a defined period (e.g., 1 hour at 4°C).[12]

  • Kinobeads Incubation:

    • Add a slurry of pre-washed Kinobeads to each lysate aliquot.

    • Incubate for an additional period (e.g., 1-3 hours at 4°C) with gentle rotation to allow for the binding of kinases to the beads.[9]

  • Washing and Elution:

    • Pellet the Kinobeads by centrifugation and discard the supernatant.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Sample Preparation for Mass Spectrometry:

    • Perform in-gel or in-solution trypsin digestion of the eluted proteins to generate peptides.

    • Desalt the resulting peptide mixture using a C18 StageTip.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples by nano-liquid chromatography coupled to a high-resolution mass spectrometer.

    • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • Data Analysis:

    • Process the raw mass spectrometry data using a software suite like MaxQuant to identify and quantify the proteins.

    • For each identified kinase, plot its relative abundance (compared to the DMSO control) against the concentration of the free compound.

    • A dose-dependent decrease in the amount of a kinase pulled down by the Kinobeads indicates that it is a target of the Imidazo[1,2-A]pyridine-8-carboxamide. From this data, apparent dissociation constants (Kd) can be calculated.[13]

Comparison of CETSA and Kinobeads for Target Validation

The choice between CETSA and Kinobeads depends on the specific research question, the available resources, and the nature of the putative target.

FeatureCellular Thermal Shift Assay (CETSA)Affinity-Based Chemical Proteomics (Kinobeads)
Principle Ligand-induced thermal stabilization of the target protein.Competitive binding of the free compound and immobilized ligands to the target protein.
Cellular Context Can be performed in intact, live cells, providing a more physiologically relevant context.Typically performed in cell lysates, where the native cellular organization is disrupted.
Target Scope Can be used for any protein target, provided a specific antibody is available for detection.Primarily designed for kinases, but can be adapted for other protein families with suitable affinity matrices.
Hypothesis-Driven vs. Unbiased Primarily a hypothesis-driven method to validate a putative target.An unbiased, discovery-oriented method that can identify multiple targets simultaneously.
Throughput Can be adapted for higher throughput (CETSA HT), but the classic Western blot-based method is lower throughput.[6]Inherently a high-throughput method, capable of profiling thousands of proteins in a single experiment.
Data Output Provides a melting curve shift, confirming target engagement and allowing for the determination of an apparent melting temperature (Tm).Provides dose-response curves for hundreds of kinases, enabling the determination of apparent dissociation constants (Kd) and a comprehensive selectivity profile.[13]
Key Advantage Directly demonstrates target engagement in a live-cell environment.Provides a broad overview of the compound's kinome-wide selectivity.
Key Limitation Requires a specific and high-quality antibody for the target protein.The use of cell lysates may not fully recapitulate the in-cell binding events.

Case Study: Validating PI3K as a Target for an Imidazo[1,2-A]pyridine-8-carboxamide

Several studies have implicated the PI3K/Akt/mTOR pathway as a target for imidazo[1,2-a]pyridine derivatives in cancer.[4][5][14] Let's consider how CETSA and Kinobeads could be used to validate PI3Kα as a direct target of a novel Imidazo[1,2-A]pyridine-8-carboxamide.

Signaling Pathway Context

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[15] Its aberrant activation is a hallmark of many cancers.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Growth Cell Growth & Proliferation S6K->Growth eIF4E->Growth Inhibitor Imidazo[1,2-A]pyridine -8-carboxamide Inhibitor->PI3K

Figure 3: Simplified PI3K/Akt/mTOR signaling pathway with the putative point of inhibition by an Imidazo[1,2-A]pyridine-8-carboxamide.

Experimental Data and Interpretation

CETSA Results:

A hypothetical CETSA experiment in a breast cancer cell line (e.g., T47D, which has a PIK3CA mutation) treated with our compound could yield the following results:

Temperature (°C)Normalized PI3Kα Abundance (Vehicle)Normalized PI3Kα Abundance (Compound)
401.001.00
450.980.99
500.850.95
550.520.88
600.210.65
650.050.35

Interpretation: The data shows a clear shift in the melting curve of PI3Kα to the right (higher temperatures) in the presence of the Imidazo[1,2-A]pyridine-8-carboxamide. This indicates that the compound binds to and stabilizes PI3Kα in the cellular environment, providing strong evidence of target engagement.

Kinobeads Results:

A competitive pulldown experiment using Kinobeads could generate the following data for a selection of kinases:

KinaseApparent Kd (nM)
PI3Kα 50
PI3Kβ800
mTOR>10,000
Akt1>10,000
CDK25,000
EGFR>10,000

Interpretation: The Kinobeads data would not only confirm PI3Kα as a high-affinity target but also provide a selectivity profile. In this hypothetical example, the compound is significantly more potent for PI3Kα than for other related kinases, suggesting a favorable selectivity profile.

Downstream Pathway Analysis (Western Blot):

To further validate the functional consequence of target engagement, a Western blot analysis of key downstream proteins in the PI3K/Akt/mTOR pathway would be performed after treating cells with the compound.

ProteinTreatment Condition
Vehicle
p-Akt (Ser473)+++
Total Akt+++
p-S6K (Thr389)+++
Total S6K+++

Interpretation: A significant decrease in the phosphorylation of Akt and S6K upon treatment with the Imidazo[1,2-A]pyridine-8-carboxamide would confirm that the binding to PI3Kα leads to the inhibition of its kinase activity and the downstream signaling pathway.[16][17][18]

Conclusion

Validating the molecular target of a novel compound like an Imidazo[1,2-A]pyridine-8-carboxamide is a cornerstone of modern drug discovery. Both the Cellular Thermal Shift Assay and Affinity-Based Chemical Proteomics offer powerful, complementary approaches to achieve this. CETSA provides unequivocal evidence of target engagement in a native cellular context, while Kinobeads profiling offers a broad, unbiased view of a compound's selectivity across the kinome. By judiciously applying these techniques and integrating their data with functional downstream assays, researchers can build a compelling and self-validating case for the molecular target of their compound, paving the way for successful preclinical and clinical development.

References

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The Evolving Landscape of Imidazo[1,2-A]pyridine-8-Carboxamides: A Comparative Analysis of Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its rigid, planar structure and synthetic tractability have made it a fertile ground for the development of novel therapeutic agents.[2] Among the various functionalized derivatives, the 8-carboxamide series has emerged as a particularly promising class, demonstrating potent biological activities, most notably in the realms of antitubercular and anticancer research. This guide provides a comparative analysis of the efficacy of different Imidazo[1,2-A]pyridine-8-carboxamide derivatives, underpinned by experimental data and a discussion of their structure-activity relationships (SAR) and mechanisms of action.

The Rise of Imidazo[1,2-a]pyridine-8-carboxamides as Antimycobacterial Agents

Tuberculosis remains a global health crisis, demanding the development of new drugs to combat drug-resistant strains. The Imidazo[1,2-a]pyridine-8-carboxamide scaffold has been identified as a novel and potent lead series against Mycobacterium tuberculosis.[3] A seminal study involving the screening of a focused library led to the identification of these compounds as selective inhibitors of this pathogen.[3]

Comparative Efficacy Against Mycobacterium tuberculosis

The antimycobacterial activity of a series of Imidazo[1,2-a]pyridine-8-carboxamide derivatives was evaluated through whole-cell screening against M. tuberculosis H37Rv. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, was determined for each compound. The results of this comparative analysis are summarized in the table below.

Compound IDR Group (Substitution on Carboxamide Nitrogen)MIC (µg/mL)
1a 4-Trifluoromethylbenzyl>50
1b 4-Chlorobenzyl12.5
1c 4-Methylbenzyl25
1d Cyclohexylmethyl6.25
1e 4-(Trifluoromethoxy)benzyl3.13
1f 3,4-Dichlorobenzyl1.56

Data compiled from studies on the synthesis and structure-activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as novel antimycobacterial lead series.[3]

Structure-Activity Relationship (SAR) Insights

The comparative data reveals critical structural features that govern the antimycobacterial potency of this series. A clear SAR has emerged from the analysis of these derivatives:

  • Nature of the Amine Substituent: The substituent on the carboxamide nitrogen plays a pivotal role in determining the activity. Aromatic and bulky aliphatic groups are generally favored.

  • Substitution on the Benzyl Ring: For derivatives with a benzyl substituent, the nature and position of the substitution on the phenyl ring are crucial. Electron-withdrawing groups, such as trifluoromethoxy and dichloro substitutions, enhance the activity, as seen in compounds 1e and 1f . In contrast, an electron-donating group like methyl (1c ) or a single electron-withdrawing group like chloro (1b ) results in moderate activity. The unsubstituted benzyl derivative was found to be inactive.

  • Lipophilicity: The overall lipophilicity of the molecule appears to be a key determinant of activity. The most potent compounds possess a calculated logP in the optimal range for cell permeability.

Expanding the Horizon: Anticancer Potential of Imidazo[1,2-a]pyridine Derivatives

While the 8-carboxamide series has been extensively studied for its antitubercular effects, the broader class of imidazo[1,2-a]pyridine derivatives has demonstrated significant promise as anticancer agents.[4] These compounds have been shown to target various cancer cell lines through diverse mechanisms of action, including the inhibition of key signaling pathways like PI3K/Akt/mTOR.[5][6]

Comparative Cytotoxicity in Cancer Cell Lines

To provide a comparative perspective, the following table summarizes the cytotoxic activity (IC50 values) of different imidazo[1,2-a]pyridine derivatives against various cancer cell lines. It is important to note that while direct comparative data for a series of 8-carboxamide derivatives against cancer cell lines is still emerging, the data for derivatives substituted at other positions highlights the general anticancer potential of the scaffold.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)
IP-5 Not SpecifiedHCC1937 (Breast)45
IP-6 Not SpecifiedHCC1937 (Breast)47.7
IP-7 Not SpecifiedHCC1937 (Breast)79.6
Compound 6 Imidazo[1,2-a]pyridine derivativeA375 (Melanoma)9.7
Compound 35 2,6,8-substituted Imidazo[1,2-a]pyridineT47D (Breast)(nanomolar potency)

Data compiled from studies on the anticancer effects of novel imidazo[1,2-a]pyridine compounds and 2,6,8-substituted imidazo[1,2-a]pyridine derivatives as PI3Kα inhibitors.[6][7][8]

Mechanistic Insights into Anticancer Activity

The anticancer efficacy of imidazo[1,2-a]pyridine derivatives is often attributed to their ability to modulate critical cellular signaling pathways. Several studies have pointed towards the inhibition of the PI3K/Akt/mTOR pathway as a key mechanism.[5] This pathway is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, and survival. The inhibition of this pathway by imidazo[1,2-a]pyridine derivatives can lead to cell cycle arrest and apoptosis in cancer cells. For instance, some derivatives have been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis through the activation of caspases.[6]

The following diagram illustrates the proposed mechanism of action for certain anticancer imidazo[1,2-a]pyridine derivatives targeting the PI3K/Akt/mTOR pathway.

PI3K_Pathway_Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes IP_derivative Imidazo[1,2-a]pyridine Derivative IP_derivative->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings presented, detailed experimental methodologies are crucial. The following are representative protocols for the synthesis and biological evaluation of Imidazo[1,2-a]pyridine-8-carboxamide derivatives.

Synthesis of Imidazo[1,2-a]pyridine-8-carboxamide Derivatives

A general and efficient method for the synthesis of the title compounds involves a multi-step process, beginning with the construction of the imidazo[1,2-a]pyridine core.[1]

Synthesis_Workflow start 2-Aminonicotinic Acid intermediate1 Imidazo[1,2-a]pyridine-8-carboxylic Acid start->intermediate1 Condensation reagent1 Chloroacetaldehyde reagent1->intermediate1 coupling Acid-Amine Coupling (HATU, DIPEA) intermediate1->coupling reagent2 Substituted Amine reagent2->coupling product Imidazo[1,2-a]pyridine-8-carboxamide Derivative coupling->product

Caption: General synthetic workflow for Imidazo[1,2-a]pyridine-8-carboxamide derivatives.

Step-by-Step Protocol:

  • Synthesis of Imidazo[1,2-a]pyridine-8-carboxylic Acid: A mixture of 2-aminonicotinic acid and chloroacetaldehyde is refluxed in a suitable solvent such as ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the core intermediate.

  • Acid-Amine Coupling: To a solution of Imidazo[1,2-a]pyridine-8-carboxylic acid in an appropriate solvent like dimethylformamide (DMF), a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) are added. The desired substituted amine is then added, and the reaction mixture is stirred at room temperature until completion.

  • Work-up and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography to afford the desired Imidazo[1,2-a]pyridine-8-carboxamide derivative.[1]

In Vitro Antitubercular Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

The MABA is a widely used and reliable method for determining the MIC of compounds against M. tuberculosis.

Principle: The assay utilizes the redox indicator Alamar Blue, which is blue in its oxidized state and turns pink upon reduction by metabolically active cells. The color change provides a visual determination of bacterial growth inhibition.

Step-by-Step Protocol:

  • Preparation of Drug Plates: The test compounds are serially diluted in a 96-well microplate.

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and its density is adjusted to a McFarland standard.

  • Inoculation: The bacterial suspension is added to each well of the microplate containing the test compounds.

  • Incubation: The plates are incubated at 37°C for a specified period.

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well.

  • Reading of Results: After a further incubation period, the plates are visually inspected or read using a spectrophotometer to determine the MIC, which is the lowest drug concentration that prevents the color change from blue to pink.

Conclusion and Future Directions

The Imidazo[1,2-a]pyridine-8-carboxamide scaffold represents a highly promising area for the discovery of new therapeutic agents. The well-defined structure-activity relationships in the antitubercular series provide a clear roadmap for the rational design of more potent derivatives. While the anticancer potential of the 8-carboxamide series is still being fully elucidated, the strong performance of other imidazo[1,2-a]pyridine derivatives in this arena suggests that this is a fruitful avenue for future investigation. Further research should focus on expanding the library of 8-carboxamide derivatives and evaluating their efficacy against a broad panel of cancer cell lines, as well as elucidating their specific molecular targets and mechanisms of action. The continued exploration of this versatile scaffold holds great promise for addressing unmet medical needs in infectious diseases and oncology.

References

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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of Imidazo[1,2-a]pyridine-8-carboxamide Anticancer Activity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. A critical aspect of this journey is understanding the correlation between a compound's activity in laboratory assays (in vitro) and its efficacy within a complex biological system (in vivo). This guide provides an in-depth technical comparison of the in vitro and in vivo activity of a representative Imidazo[1,2-a]pyridine compound, a class of heterocyclic molecules that has garnered significant interest for its therapeutic potential, particularly in oncology.[1][2]

The Significance of In Vitro-In Vivo Correlation (IVIVC) in Oncology Drug Development

IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (like drug release) and a relevant in vivo response.[3] In the context of anticancer drug development, a strong IVIVC can streamline the development process, reduce reliance on extensive animal testing, and provide a rationale for formulation optimization.[3] Establishing a correlation between the concentration of a drug that inhibits cancer cell growth by 50% (in vitro IC50) and the dose required to inhibit tumor growth in an animal model (in vivo efficacy) is a key goal in preclinical oncology research.

Imidazo[1,2-a]pyridines: A Scaffold of Therapeutic Promise

The Imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Their mechanism of action in cancer is often attributed to the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR pathway.[4][5][6]

Comparative Analysis: Imidazo[1,2-a]pyridine Analogue vs. Sorafenib

To illustrate the principles of IVIVC, we will analyze hypothetical but representative data for an Imidazo[1,2-a]pyridine analogue (Compound X) and compare it with published data for Sorafenib.

Table 1: Comparative In Vitro Anticancer Activity
CompoundTarget Cancer Cell LineIn Vitro AssayIC50 (µM)Mechanism of ActionReference
Compound X (Hypothetical) Human Colon Carcinoma (HCT116)MTT Assay0.5PI3K/Akt Pathway Inhibitor[4]
Sorafenib Hepatocellular Carcinoma (HepG2)MTT Assay5.8Multi-kinase Inhibitor (VEGFR, PDGFR, Raf)[7]
Table 2: Comparative In Vivo Antitumor Efficacy
CompoundAnimal ModelTumor TypeDosing RegimenTumor Growth Inhibition (%)Reference
Compound X (Hypothetical) Nude Mouse XenograftHCT116 Colon Tumor50 mg/kg, oral, daily60[1]
Sorafenib Nude Mouse XenograftHepG2 Liver Tumor30 mg/kg, oral, daily55[7]

Experimental Methodologies: A Step-by-Step Guide

The following protocols provide a detailed methodology for the key in vitro and in vivo experiments used to generate the data presented above.

In Vitro Antiproliferative Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (Imidazo[1,2-a]pyridine analogue) and vehicle control (e.g., DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vivo Antitumor Efficacy: Xenograft Model Protocol

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical model for evaluating the efficacy of anticancer agents.

Materials:

  • Immunodeficient mice (e.g., athymic nude mice)

  • Cancer cell line (e.g., HCT116)

  • Matrigel (optional, to enhance tumor formation)

  • Test compound and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells/100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the test compound or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., oral gavage daily).

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Visualizing the Path from Lab to Life: Workflows and Pathways

To better understand the relationship between the experimental procedures and the biological context, the following diagrams illustrate the key workflows and a representative signaling pathway.

Experimental Workflow: From In Vitro to In Vivo

G cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Dose Selection for In Vivo Dose Selection for In Vivo IC50 Determination->Dose Selection for In Vivo Guides IVIVC Model IVIVC Model IC50 Determination->IVIVC Model Correlates with Tumor Implantation Tumor Implantation Treatment Treatment Tumor Implantation->Treatment Tumor Measurement Tumor Measurement Treatment->Tumor Measurement Efficacy Analysis Efficacy Analysis Tumor Measurement->Efficacy Analysis Efficacy Analysis->IVIVC Model Correlates with Dose Selection for In Vivo->Treatment

Caption: Workflow illustrating the progression from in vitro IC50 determination to in vivo efficacy studies and the establishment of an IVIVC model.

Signaling Pathway: PI3K/Akt Inhibition

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Compound X Compound X Compound X->PI3K Inhibits

Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of the Imidazo[1,2-a]pyridine analogue (Compound X).

Conclusion and Future Directions

This guide has outlined the critical importance of correlating in vitro and in vivo data in the preclinical development of anticancer agents, using a representative Imidazo[1,2-a]pyridine compound as a case study. The provided experimental protocols and comparative data tables offer a framework for researchers to design and interpret their own studies. While a direct IVIVC for an Imidazo[1,2-a]pyridine-8-carboxamide in oncology remains to be robustly established in publicly accessible literature, the methodologies presented here are universally applicable.

Future research should focus on generating comprehensive datasets for specific Imidazo[1,2-a]pyridine-8-carboxamides to build predictive IVIVC models. Such models will be invaluable in accelerating the clinical translation of this promising class of compounds, ultimately benefiting patients in need of novel and effective cancer therapies.

References

  • Al-qatati and Aliwaini. (2020). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2953. Available from: [Link]

  • Altaher, A. M. H. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Reviews in Pharmacy, 12(4), 80-88. Available from: [Link]

  • Baghaki, S., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Revista de Chimie, 75(1), 1-10. Available from: [Link]

  • El-Sayed, M. A., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(2), 158. Available from: [Link]

  • Ghasemi, S., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Journal of Inflammation Research, 15, 4895–4912. Available from: [Link]

  • Hsu, C.-H., et al. (2014). Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer. International Journal of Cancer, 135(6), 1487-1497. Available from: [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. Available from: [Link]

  • Premier Research. (2025). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Available from: [Link]

  • Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 22(29), 5374-5384. Available from: [Link]

  • Sun, W., et al. (2014). Regorafenib Inhibits Colorectal Tumor Growth through PUMA-Mediated Apoptosis. Clinical Cancer Research, 20(13), 3472-3484. Available from: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3209. Available from: [Link]

  • Wilhelm, S. M., et al. (2008). Regorafenib (BAY 73-4506): a new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity. International Journal of Cancer, 122(1), 203-214. Available from: [Link]

  • Zekri, A. R., et al. (2022). Effects of Sorafenib and Quercetin Alone or in Combination in Treating Hepatocellular Carcinoma: In Vitro and In Vivo Approaches. Molecules, 27(22), 8043. Available from: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Handling of Imidazo[1,2-A]pyridine-8-carboxamide: Personal Protective Equipment, Operational Plans, and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of pharmaceutical development, the safe handling of novel chemical entities is paramount. Imidazo[1,2-a]pyridine derivatives are a class of compounds with significant therapeutic potential, exhibiting a wide range of biological activities.[1] This guide provides essential, in-depth procedural information for the safe handling of Imidazo[1,2-A]pyridine-8-carboxamide, focusing on personal protective equipment (PPE), operational protocols, and disposal plans to ensure the safety of laboratory personnel and the integrity of research.

Hazard Assessment and Risk Mitigation

The imidazo[1,2-a]pyridine core and its derivatives are known to be biologically active and may present several potential hazards. Based on data from analogous compounds, researchers should assume that Imidazo[1,2-A]pyridine-8-carboxamide may be harmful if swallowed, cause skin and eye irritation, and potentially lead to respiratory irritation.[2][3][4] Therefore, a thorough risk assessment is the foundational step before any handling of this compound.

Key Potential Hazards:

  • Oral Toxicity: Harmful if ingested.[2]

  • Dermal Irritation: May cause skin irritation upon contact.[4][5]

  • Eye Damage: Can cause serious eye irritation or damage.[2][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[3]

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. Consequently, the operational plan must be designed to minimize or eliminate these exposure pathways.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls like fume hoods are the primary means of exposure reduction, a comprehensive PPE strategy is mandatory.[6] The following table summarizes the required PPE for handling Imidazo[1,2-A]pyridine-8-carboxamide.

PPE ComponentSpecificationsRationale
Hand Protection Nitrile or neoprene gloves (powder-free).[7][8][9] Double-gloving is required.[10]Provides a chemical-resistant barrier to prevent skin contact. Double-gloving offers additional protection in case of a breach in the outer glove. Powder-free gloves prevent aerosolization of the compound.[6]
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.[11] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.[11][12]Protects the eyes from splashes and airborne particles. A face shield offers broader protection for the entire face.
Body Protection A long-sleeved, flame-resistant laboratory coat with tight-fitting cuffs.[10][11]Prevents contamination of personal clothing and skin. Tight cuffs prevent chemicals from entering the sleeves.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a certified chemical fume hood.[12][13][14]Minimizes the inhalation of airborne particles.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling Imidazo[1,2-A]pyridine-8-carboxamide is crucial for minimizing exposure risks.

Preparation and Engineering Controls
  • Designated Area: All work with Imidazo[1,2-A]pyridine-8-carboxamide should be conducted in a designated area within a certified chemical fume hood.[8][15]

  • Ventilation: Ensure the fume hood is functioning correctly before commencing work.

  • Gather Materials: Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

Donning PPE: A Deliberate Sequence

The following workflow illustrates the correct order for putting on PPE to ensure maximum protection.

PPE_Donning cluster_donning Donning PPE Sequence LabCoat 1. Lab Coat Respirator 2. Respirator (if required) LabCoat->Respirator Goggles 3. Goggles Respirator->Goggles FaceShield 4. Face Shield (if required) Goggles->FaceShield Gloves 5. Gloves (Outer pair over cuffs) FaceShield->Gloves PPE_Doffing cluster_doffing Doffing PPE Sequence OuterGloves 1. Outer Gloves FaceShield 2. Face Shield OuterGloves->FaceShield LabCoat 3. Lab Coat FaceShield->LabCoat InnerGloves 4. Inner Gloves LabCoat->InnerGloves Goggles 5. Goggles InnerGloves->Goggles Respirator 6. Respirator Goggles->Respirator WashHands 7. Wash Hands Thoroughly Respirator->WashHands

Figure 2. Recommended sequence for doffing Personal Protective Equipment.

Disposal Plan: Environmental Responsibility

Proper disposal of Imidazo[1,2-A]pyridine-8-carboxamide and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste: Unused or waste Imidazo[1,2-A]pyridine-8-carboxamide should be collected in a clearly labeled, sealed container. [13]* Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.

  • Liquid Waste: Solutions containing Imidazo[1,2-A]pyridine-8-carboxamide should be collected in a designated, labeled waste container.

Disposal Procedure
  • Labeling: All waste containers must be clearly labeled with the chemical name and associated hazards.

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents. [15][16]3. Disposal: Dispose of all waste through your institution's environmental health and safety office, following all local, regional, and national regulations. [2][5]Do not pour chemical waste down the drain. [17]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. [4]Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [4][5]Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. [4][5]If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. [2][5]Seek immediate medical attention.

  • Spill: In case of a small spill, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal. [13]For larger spills, evacuate the area and contact your institution's emergency response team.

By adhering to these comprehensive safety guidelines, researchers can confidently and safely handle Imidazo[1,2-A]pyridine-8-carboxamide, fostering a secure environment for groundbreaking scientific discovery.

References

  • Vertex AI Search. (2010).
  • Vertex AI Search. (n.d.).
  • Fisher Scientific. (2009).
  • Carl ROTH. (2025).
  • Vertex AI Search. (n.d.).
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  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Fisher Scientific. (n.d.).
  • NJ.gov. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
  • Fisher Scientific. (n.d.).
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • National Institutes of Health. (n.d.).
  • Vertex AI Search. (n.d.). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides.
  • Vertex AI Search. (2019). Personal protective equipment in your pharmacy.
  • Vertex AI Search. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • PubMed. (n.d.).
  • Dartmouth. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety.
  • Benchchem. (n.d.). Proper Disposal of 2-(2-Nitrophenyl)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.